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molecular formula C9H9NO B2508679 1-methyl-1H-indol-6-ol CAS No. 130570-60-4

1-methyl-1H-indol-6-ol

Cat. No. B2508679
M. Wt: 147.177
InChI Key: OOOVRUXKQGYTPJ-UHFFFAOYSA-N
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Patent
US05279620

Procedure details

The mixture consisting of 0.24 mole (57 g) of 6-benzyloxy-1-methylindole, 5.7 g of 10% palladium-on-charcoal, 114 ml of cyclohexene and 170 ml of 96% ethanol is heated for 30 minutes under reflux. The mixture is filtered hot to remove the catalyst. After evaporation of the filtrate under vacuum, an oil is obtained which, dissolved in isopropyl ether, gives the desired product after evaporation to dryness. It melts at 74° C.
Quantity
57 g
Type
reactant
Reaction Step One
Quantity
114 mL
Type
reactant
Reaction Step Two
Quantity
170 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
5.7 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:17]=[C:16]2[C:12]([CH:13]=[CH:14][N:15]2[CH3:18])=[CH:11][CH:10]=1)C1C=CC=CC=1.C1CCCCC=1.C(O)C>C(OC(C)C)(C)C.[Pd]>[OH:8][C:9]1[CH:17]=[C:16]2[C:12]([CH:13]=[CH:14][N:15]2[CH3:18])=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
57 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C2C=CN(C2=C1)C
Step Two
Name
Quantity
114 mL
Type
reactant
Smiles
C1=CCCCC1
Step Three
Name
Quantity
170 mL
Type
reactant
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)OC(C)C
Step Five
Name
Quantity
5.7 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
FILTRATION
Type
FILTRATION
Details
The mixture is filtered hot
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
CUSTOM
Type
CUSTOM
Details
After evaporation of the filtrate under vacuum
CUSTOM
Type
CUSTOM
Details
an oil is obtained which

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C2C=CN(C2=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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